molecular formula C15H16O5 B107222 Illudalic acid CAS No. 18508-77-5

Illudalic acid

Numéro de catalogue: B107222
Numéro CAS: 18508-77-5
Poids moléculaire: 276.28 g/mol
Clé InChI: BDEDPKFUFGCVCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Illudalic acid is a sesquiterpenoid natural product isolated from the jack o’lantern mushroom (Omphalotus illudens). Its structure features a hydroxylactone ring fused to a neopentylene (dimethylcyclopentane) core, with adjacent phenol and aldehyde functional groups (Figure 1) . Initially identified in fungal metabolites, this compound has gained attention for its inhibitory activity against protein phosphatases, particularly the leukocyte common antigen-related (LAR) tyrosine phosphatase and the protein histidine phosphatase PHPT1 . These properties position it as a scaffold for developing therapeutic agents targeting diseases like diabetes and cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide illudalique a évolué au fil des ans, la synthèse initiale en 17 étapes rapportée en 1977 étant progressivement affinée. Une méthode récente notable implique un processus en deux étapes : une benzannulation convergente [4 + 2] suivie de manipulations de groupe fonctionnel coordonnées en un seul pot . Le pharmacophore trifonctionnel clé de l'acide illudalique peut être préparé à partir de la 3,3-diméthylcyclopentanone dans une séquence linéaire la plus longue de cinq étapes .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de l'acide illudalique ne soient pas largement documentées, les voies de synthèse simplifiées développées dans les recherches récentes suggèrent un potentiel de production à grande échelle. L'utilisation de blocs de construction modulaires facilement disponibles et de conditions de réaction efficaces est prometteuse pour les applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions

L'acide illudalique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont cruciales pour modifier sa structure et améliorer sa bioactivité .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification de l'acide illudalique comprennent les agents de benzannulation, les réactifs de formylation et les catalyseurs pour les manipulations de groupe fonctionnel coordonnées . Les conditions de réaction sont généralement douces à modérées, assurant des rendements élevés et une sélectivité .

Produits majeurs

Les principaux produits formés à partir des réactions impliquant l'acide illudalique sont ses analogues, qui ont été démontrés comme inhibant puissamment et sélectivement la sous-famille LAR des PTP .

Applications de la recherche scientifique

L'acide illudalique a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

L'acide illudalique exerce ses effets en inhibant sélectivement la sous-famille LAR des PTP. Il y parvient par ligation covalente avec le résidu cystéine catalytique de l'enzyme, bloquant ainsi son activité . Ce mécanisme est étayé par des analyses spectrométriques de masse et de mutation .

Applications De Recherche Scientifique

Chemical Applications

Model Compound for Synthetic Strategies
Illudalic acid serves as a model compound for developing new synthetic strategies and exploring structure-activity relationships. Its complex structure has driven innovation in synthetic methodologies, leading to more efficient production routes over the years.

Synthesis Efficiency
Recent advancements have significantly improved the synthesis of this compound. A notable method involves a two-step process that reduces the number of steps from the original 17 to just 5, achieving yields that facilitate further pharmacological exploration. The following table summarizes the evolution of synthetic methods:

YearMethodologyStepsYield (%)
1977Original synthesis171.1
2008Modified approach162.4
2019Further modifications207.7
2021Current method5>100 mg

This compound exhibits significant biological activity as a selective inhibitor of the LAR subfamily of PTPs. This inhibition is achieved through covalent bonding with the catalytic cysteine residue of the enzyme, effectively blocking its activity.

Mechanism of Action
The mechanism involves time-dependent inhibition that is sensitive to pH levels. For instance, at pH 6.5, the IC50 value is approximately 2.1±0.2μM2.1\pm 0.2\,\mu M, while it increases to 52±10nM52\pm 10\,nM at pH 7.5 . This pH dependency highlights the compound's potential in targeted therapies where pH variations are significant.

Therapeutic Applications

This compound and its analogs have shown promise in treating diseases linked to PTPs, such as cancer and autoimmune disorders.

Case Studies
Recent studies have demonstrated that derivatives of this compound can inhibit PHPT1 activity, which is implicated in several disease pathways. Four out of seven analogs tested exhibited IC50 values below 5μM5\,\mu M, with the most potent compound showing an IC50 value of 3.4±0.7μM3.4\pm 0.7\,\mu M . These findings suggest that this compound derivatives could serve as effective chemical tools for studying PHPT1's biological roles and therapeutic potential.

Industrial Applications

The efficient synthesis of this compound opens avenues for industrial applications in pharmaceuticals and bioactive compounds development. The streamlined synthetic routes developed in recent research suggest potential for scalable production.

Comparaison Avec Des Composés Similaires

PHPT1 Inhibitors

Illudalic acid and its analogs are notable for their non-covalent, non-competitive inhibition of PHPT1, contrasting with other PHPT1 inhibitors:

  • Norstictic Acid: A covalent PHPT1 inhibitor identified via high-throughput screening. However, it lacks specificity and exhibits promiscuity across multiple cellular targets .
  • Ethacrynic Acid: Another covalent inhibitor targeting cysteine residues (e.g., Cys73 in PHPT1).

Key Differences (Table 1):

Compound Mechanism IC₅₀ (μM) Selectivity Key Structural Features
This compound Non-competitive 3.5 ± 0.6 Moderate Phenol, aldehyde, hydroxylactone
IA1-8H2 (Analog) Non-competitive 3.4 ± 0.7 Improved Didesmethyl modification
Norstictic Acid Covalent Unreported Low Tricyclic lactone
Ethacrynic Acid Covalent (Cys73) ~10 Low α,β-unsaturated ketone

This compound derivatives (e.g., IA1-8H2) demonstrate superior potency (IC₅₀ ~3.4–3.5 μM) and reversibility compared to covalent inhibitors.

LAR Tyrosine Phosphatase Inhibitors

This compound and its 7-alkoxy derivatives are among the most potent small-molecule LAR inhibitors , with submicromolar IC₅₀ values:

  • 7-Alkoxy Analogues : Substitutions at the 7-position enhance potency and selectivity. For example, compound 15e exhibits an IC₅₀ of 180 nM for LAR, with 120-fold selectivity over PTP1B .
  • Methyl Ether Analog : Although less potent (IC₅₀ = 55 μM), it shows improved selectivity for LAR over other tyrosine phosphatases .

Mechanistic Insight :

  • This compound covalently binds to the catalytic cysteine of LAR via its aldehyde group, forming a thiohemiacetal adduct. This contrasts with its non-covalent PHPT1 inhibition, highlighting scaffold versatility .
  • Truncated analogs lacking the neopentylene ring lose activity, underscoring the necessity of the fused core for target engagement .

Other Sesquiterpenoid Compounds

  • Illudinine: A nitrogen-containing alkaloid derived from this compound. It lacks phosphatase inhibition but exhibits monoamine oxidase (MAO) inhibitory activity, suggesting divergent bioactivity .
  • Illudacetalic Acid : Structurally related but contains an acetal group instead of a hydroxylactone. Its biological activities remain underexplored .

Structure-Activity Relationships (SAR)

Critical structural elements for phosphatase inhibition include:

Phenol and Aldehyde Moieties: Methylation of the phenol (e.g., IA1-6OMe) reduces potency by ~5-fold, while aldehyde removal abolishes activity .

Neopentylene Ring : Smaller substituents (e.g., IA1-8H2) enhance potency compared to bulkier groups (e.g., IA2-8Me₂; IC₅₀ = 6.6 μM) .

7-Position Modifications : Alkoxy groups (e.g., 15e) optimize LAR selectivity and potency, likely by sterically shielding off-target interactions .

Therapeutic Potential and Challenges

  • PHPT1 : Overexpression links to cancers; this compound analogs offer reversible tools for probing histidine phosphorylation pathways .
  • LAR : A target for type II diabetes; 7-alkoxy analogs demonstrate preclinical efficacy in insulin sensitization .
  • Challenges : Cross-reactivity with other phosphatases (e.g., PTPσ) and synthesis complexity (16–20 steps for this compound) necessitate further optimization .

Activité Biologique

Illudalic acid is a naturally occurring compound derived from fungi, notable for its potential as a selective inhibitor of protein tyrosine phosphatases (PTPs), particularly the leukocyte common antigen-related (LAR) subfamily. This article delves into the synthesis, biological activity, and pharmacological implications of this compound, supported by various research findings and case studies.

1. Synthesis of this compound

The synthesis of this compound has historically posed challenges due to its complex structure. Recent advancements have led to more efficient synthetic routes. For instance, a two-step convergent synthesis has been developed that significantly reduces the number of steps required to produce this compound from simple precursors. This method utilizes benzannulation and coordinated functional group manipulations, achieving yields that allow for further pharmacological exploration .

Table 1: Comparison of Synthetic Routes to this compound

YearMethodologyStepsYield (%)
1977Original synthesis171.1
2008Modified approach162.4
2019Further modifications207.7
2021Current method5>100 mg

2. Biological Activity

This compound exhibits significant biological activity as a covalent inhibitor of LAR phosphatase. Its mechanism involves time-dependent inhibition, which is pH-sensitive, showing different inhibitory potency at varying pH levels. For instance, the IC50 value at pH 6.5 is approximately 2.1 ± 0.2 μM , while at pH 7.5, it increases to 52 ± 10 nM .

Key Findings:

  • Covalent Inhibition : this compound binds covalently to LAR phosphatase, with a KIK_I value of 8 ± 3 μM and an inactivation rate constant kinactk_{inact} of 2.3 ± 0.4 min^{-1} at physiological conditions (pH 7.5, 37 °C) .
  • Selectivity : The compound shows selective inhibition within the LAR subfamily of PTPs, making it a promising lead for therapeutic development against diseases where these enzymes play a critical role.

3. Case Studies on this compound Analogues

Recent studies have explored derivatives of this compound to enhance its inhibitory effects on other phosphatases such as PHPT1 (protein histidine phosphatase). Four out of seven analogs tested showed IC50 values below 5 μM , with the most potent analogue exhibiting an IC50 of 3.4 ± 0.7 μM . These analogues function as non-covalent, non-competitive inhibitors, differing from the original compound's mechanism.

Table 2: Inhibitory Potency of this compound Analogues

AnalogueIC50 (μM)Mechanism
IA1-8H23.4 ± 0.7Non-competitive
Other Analogs<5Non-covalent

4. Pharmacological Implications

The ability of this compound and its analogues to selectively inhibit PTPs suggests potential applications in treating various diseases, including cancer and metabolic disorders where aberrant PTP activity is implicated . The ongoing development of more efficient synthetic methods will facilitate further research into these compounds' therapeutic potentials.

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for determining the molecular structure of illudalic acid, and how are discrepancies in data resolved?

this compound's structure is confirmed using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). For example, NMR signals at δ −2.4 (chelated phenol proton) and δ −0.2 (aldehyde proton) are key identifiers . Discrepancies in molecular weight data (e.g., cryoscopic vs. MS-derived values) require cross-validation using elemental analysis and synthetic derivatives to resolve contradictions .

Q. How is this compound isolated from fungal cultures, and what challenges arise in maintaining strain fidelity during extraction?

this compound is isolated from Clitocybe illudens via solvent extraction (e.g., ethyl acetate) and countercurrent distribution. Strain mutation during cultivation can lead to altered metabolite profiles (e.g., substitution with illudinine), necessitating genetic stability checks and controlled fermentation conditions .

Q. What is the biochemical significance of this compound’s pKa value, and how does it influence its reactivity in experimental assays?

The pKa of 7.85 (measured potentiometrically in 80% methyl Cellosolve) indicates partial deprotonation under physiological conditions, affecting solubility and interaction with biological targets like LAR phosphatase. Buffered solutions at pH 7.4 are recommended for bioactivity studies to maintain compound stability .

Advanced Research Questions

Q. How do contradictory findings in the bioactivity of this compound derivatives (e.g., illudinine) inform synthetic optimization strategies?

Illudinine, derived from this compound via ammonolysis and decarboxylation, shows divergent bioactivity (e.g., monoamine oxidase inhibition vs. LAR phosphatase inhibition). Structure-activity relationship (SAR) studies must account for stereoelectronic effects of substituents (e.g., aldehyde vs. methyl ester groups) and validate targets using competitive binding assays .

Q. What experimental approaches address the instability of this compound in alkaline conditions, and how do these impact structural characterization?

Alkaline degradation studies reveal shifts in UV-Vis spectra (e.g., λmax 332 nm → 347 nm in NaOH), suggesting keto-enol tautomerism. Stabilization strategies include acetylation of reactive hydroxyl groups and low-temperature NMR analysis to capture transient intermediates .

Q. How can researchers reconcile conflicting reports on the protoilludane skeleton’s role in this compound biosynthesis across fungal species?

Comparative metabolomic profiling of Clitocybe illudens mutants (e.g., high-illudalic acid vs. high-illudinine strains) and isotopic labeling experiments (e.g., <sup>13</sup>C-acetate tracing) clarify biosynthetic pathways. Contradictions arise from species-specific enzyme promiscuity, requiring phylogenetic analysis of sesquiterpene synthases .

Q. What methodological frameworks are essential for analyzing this compound’s dual role as a cytotoxic agent and enzyme inhibitor?

Dose-response assays (IC50 determination) and kinetic studies (e.g., LAR phosphatase inhibition at 1.30 µM) must be paired with cytotoxicity profiling (e.g., MTT assays on cancer cell lines). Contradictory results (e.g., cell death vs. enzyme inhibition) necessitate pathway analysis (e.g., caspase activation vs. phosphatase substrate competition) .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting molecular weight data for this compound obtained via cryoscopic and mass spectrometric methods?

Early cryoscopic data (MW 365) contradicted MS-derived values (MW 276), resolved through elemental analysis (C15H20O5) and synthesis of derivatives (e.g., acetylated forms). This highlights the importance of orthogonal validation in structural elucidation .

Q. What statistical methods are appropriate for resolving variability in this compound’s bioactivity across different assay systems?

Meta-analysis of dose-response curves using hierarchical Bayesian models accounts for inter-assay variability. For example, IC50 values for LAR phosphatase inhibition vary with buffer composition, requiring normalization to internal controls .

Q. Methodological Guidelines

Q. How can researchers design robust synthetic routes to this compound analogs while avoiding undesired side reactions?

  • Step 1: Prioritize protecting groups (e.g., acetyl for phenolic OH) to prevent oxidation during synthesis.
  • Step 2: Use mild decarboxylation conditions (e.g., KOH in ethanol) to preserve the aldehyde moiety.
  • Step 3: Validate intermediates via HPLC-MS to detect byproducts early .

Propriétés

Numéro CAS

18508-77-5

Formule moléculaire

C15H16O5

Poids moléculaire

276.28 g/mol

Nom IUPAC

3,6-dihydroxy-8,8-dimethyl-1-oxo-3,4,7,9-tetrahydrocyclopenta[h]isochromene-5-carbaldehyde

InChI

InChI=1S/C15H16O5/c1-15(2)4-8-9(5-15)13(18)10(6-16)7-3-11(17)20-14(19)12(7)8/h6,11,17-18H,3-5H2,1-2H3

Clé InChI

BDEDPKFUFGCVCJ-UHFFFAOYSA-N

SMILES

CC1(CC2=C3C(=C(C(=C2C1)O)C=O)CC(OC3=O)O)C

SMILES canonique

CC1(CC2=C3C(=C(C(=C2C1)O)C=O)CC(OC3=O)O)C

Synonymes

3,6-dihydroxy-8,8-dimethyl-1-oxo-1,3,4,7,8,9-hexahydro-cyclopenta(h)isochromene-5-carbaldehyde
illudalic acid

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Illudalic acid
Illudalic acid
Illudalic acid
Illudalic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.